

Methyl 6-amino-3,5-dibromopicolinate and its derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 6-amino-3,5-dibromopicolinate**

Cat. No.: **B052669**

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Abstract

Methyl 6-amino-3,5-dibromopicolinate is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring amino, methyl ester, and two bromine atoms on the picolinate core, offers multiple reaction sites for the construction of complex heterocyclic molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of **Methyl 6-amino-3,5-dibromopicolinate** and its derivatives, with a particular focus on their relevance in medicinal chemistry and drug discovery. The document details experimental protocols, summarizes key quantitative data, and visualizes synthetic pathways to facilitate further research and development in this area.

Introduction

Substituted picolimates are a significant class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents. The presence of both an amino group and halogen substituents on the pyridine ring of **Methyl 6-amino-3,5-dibromopicolinate** makes it an attractive starting material for generating diverse molecular libraries. The bromine atoms can be readily functionalized through various cross-coupling reactions, while the amino group and methyl ester provide handles for amide bond formation and other modifications. This guide aims to consolidate the available information on this compound and its derivatives to support researchers in their synthetic and drug discovery endeavors.

Core Compound: Methyl 6-amino-3,5-dibromopicolinate

Physicochemical Properties

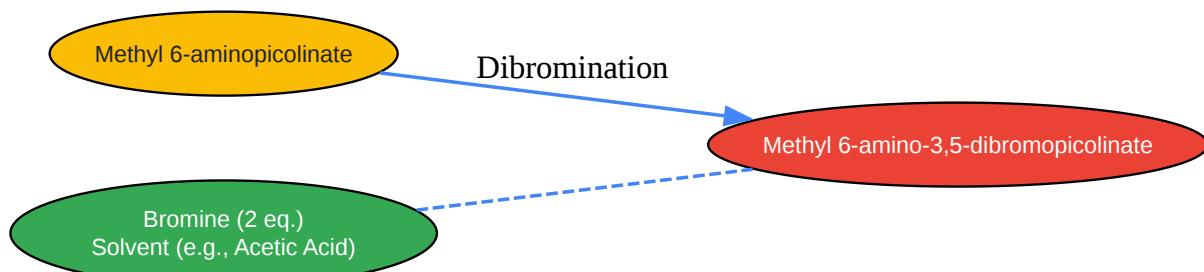
A summary of the key physicochemical properties of **Methyl 6-amino-3,5-dibromopicolinate** is presented below.

Property	Value
CAS Number	443956-21-6
Molecular Formula	C ₇ H ₆ Br ₂ N ₂ O ₂
Molecular Weight	309.94 g/mol
Appearance	Solid
Synonyms	Methyl 6-amino-3,5-dibromopyridine-2-carboxylate, 2-Pyridinecarboxylic acid, 6-amino-3,5-dibromo-, methyl ester

Synthesis

While a specific, detailed experimental protocol for the synthesis of **Methyl 6-amino-3,5-dibromopicolinate** is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from the synthesis of its mono-brominated analog, Methyl 6-amino-5-bromopicolinate. The proposed synthesis involves the direct bromination of Methyl 6-aminopicolinate.

Proposed Synthetic Pathway:



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Caption: Proposed synthesis of **Methyl 6-amino-3,5-dibromopicolinate**.

Experimental Protocol (Hypothetical):

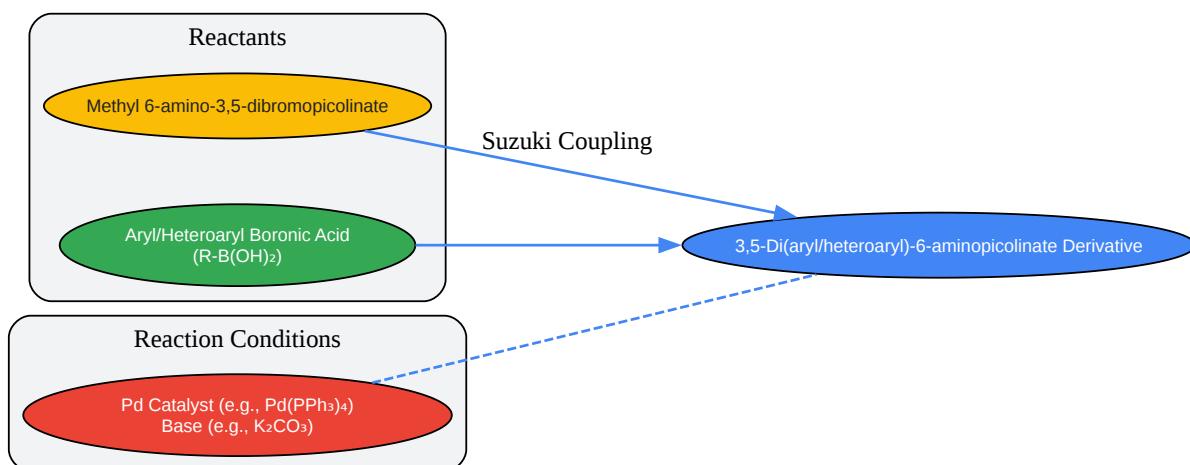
- Materials: Methyl 6-aminopicolinate, Bromine, Acetic Acid.
- Procedure:
 - Dissolve Methyl 6-aminopicolinate (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
 - Cool the solution in an ice bath.
 - Slowly add a solution of bromine (2.0 eq.) in glacial acetic acid to the cooled solution with constant stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
 - Filter the precipitate, wash with cold water, and then with a saturated solution of sodium thiosulfate to remove any unreacted bromine.
 - Dry the crude product under vacuum.
 - Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure **Methyl 6-amino-3,5-dibromopicolinate**.

Derivatives of Methyl 6-amino-3,5-dibromopicolinate

The two bromine atoms on the pyridine ring of **Methyl 6-amino-3,5-dibromopicolinate** are key functional handles for the synthesis of a wide range of derivatives, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the brominated picolinate core and various aryl or heteroaryl boronic acids or esters. This reaction allows for the introduction of diverse substituents at the 3- and 5-positions of the pyridine ring.



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Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- Materials: **Methyl 6-amino-3,5-dibromopicolinate**, Arylboronic acid, Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), Base (e.g., potassium carbonate), Solvent (e.g., 1,4-dioxane/water mixture).
- Procedure:
 - To a degassed mixture of **Methyl 6-amino-3,5-dibromopicolinate** (1.0 eq.), the corresponding arylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.) in a Schlenk

flask, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

- Add the palladium catalyst (e.g., 5 mol%) to the mixture.
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-diaryl-6-aminopicolinate derivative.

Other Cross-Coupling Reactions

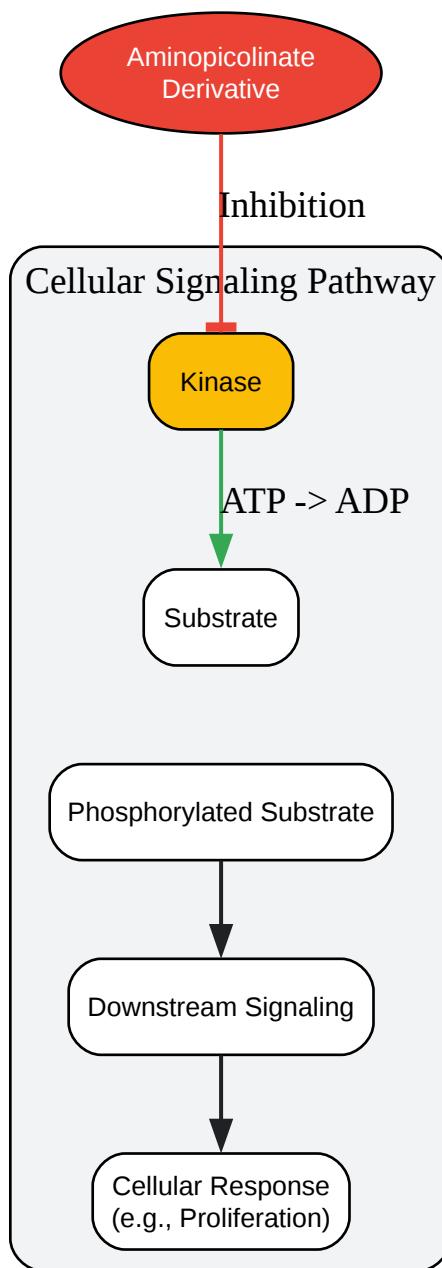
While Suzuki coupling is prominent, other palladium-catalyzed reactions such as Sonogashira (with terminal alkynes), Stille (with organostannanes), and Buchwald-Hartwig amination (with amines) can also be employed to further diversify the core structure.

Potential Applications in Drug Discovery

Aminopicolinate derivatives are known to exhibit a wide range of biological activities. While specific data for derivatives of **Methyl 6-amino-3,5-dibromopicolinate** is limited, the core scaffold is present in molecules investigated for various therapeutic areas.

Kinase Inhibitors

The aminopyridine scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse aryl and heteroaryl groups at the 3- and 5-positions allows for the exploration of the chemical space around the ATP-binding site of various kinases. For instance, certain substituted aminopyridines have shown inhibitory activity against kinases involved in cancer cell proliferation and inflammation.



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Caption: Inhibition of a kinase signaling pathway.

Anti-cancer Agents

The development of novel anti-cancer agents often involves the synthesis of heterocyclic compounds that can interact with various biological targets in cancer cells. The structural

diversity achievable from **Methyl 6-amino-3,5-dibromopicolinate** makes it a valuable platform for the discovery of new anti-proliferative agents.

Quantitative Data Summary

Due to the limited availability of published data specifically on derivatives of **Methyl 6-amino-3,5-dibromopicolinate**, a comprehensive table of quantitative data is not feasible at this time. Researchers are encouraged to generate and publish such data to enrich the scientific literature. Representative yields for analogous Suzuki-Miyaura reactions on di-brominated pyridine systems typically range from 40% to 80%, depending on the nature of the boronic acid and the reaction conditions. Similarly, IC₅₀ values for bioactive aminopicolinate derivatives can vary widely from nanomolar to micromolar concentrations depending on the biological target and the specific substituents.

Conclusion

Methyl 6-amino-3,5-dibromopicolinate is a promising, yet underexplored, building block for the synthesis of complex heterocyclic molecules. Its di-bromo substitution provides a gateway to a vast chemical space through various cross-coupling reactions. This technical guide has outlined its fundamental properties, a plausible synthetic route, and the potential for generating diverse derivatives with applications in drug discovery, particularly in the fields of kinase inhibition and oncology. Further research into the synthesis and biological evaluation of derivatives of this versatile scaffold is highly encouraged to unlock its full potential in the development of novel therapeutic agents.

- To cite this document: BenchChem. [Methyl 6-amino-3,5-dibromopicolinate and its derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b052669#methyl-6-amino-3-5-dibromopicolinate-and-its-derivatives>

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com